molecular formula C12H11F2N3 B6897605 6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline

6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline

Cat. No.: B6897605
M. Wt: 235.23 g/mol
InChI Key: MTJJQGYNNMMLLX-UHFFFAOYSA-N
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Description

6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two fluorine atoms at positions 6 and 7, and a pyrrolidine ring at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline typically involves the nucleophilic substitution of a suitable quinoxaline precursor. One common method involves the reaction of 6,7-difluoroquinoxaline with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Cross-coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 6,7-diaminoquinoxaline derivative.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site . The pyrrolidine ring contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline is unique due to the combination of fluorine atoms and the pyrrolidine ring, which confer enhanced binding affinity, selectivity, and stability. This makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

IUPAC Name

6,7-difluoro-2-pyrrolidin-1-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3/c13-8-5-10-11(6-9(8)14)16-12(7-15-10)17-3-1-2-4-17/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJJQGYNNMMLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC(=C(C=C3N=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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